1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid
Description
Propriétés
Formule moléculaire |
C11H13NO2 |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
1-methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c1-7-10-8(5-6-12-7)3-2-4-9(10)11(13)14/h2-4,7,12H,5-6H2,1H3,(H,13,14) |
Clé InChI |
GVAAOBULEFOLBI-UHFFFAOYSA-N |
SMILES canonique |
CC1C2=C(CCN1)C=CC=C2C(=O)O |
Origine du produit |
United States |
Méthodes De Préparation
Key Steps and Conditions:
-
Cyclization :
-
Oxidation of Side Chain :
-
Carboxylic Acid Formation :
Optimization Strategies:
-
Stereochemical Control : Enantioselective synthesis is achieved using chiral catalysts (e.g., BINOL-derived phosphoric acids) during cyclization.
-
Purification : Recrystallization from ethanol/water mixtures or preparative HPLC improves purity (>98%).
Reissert Reaction Followed by Catalytic Hydrogenation
The Reissert reaction provides an alternative route to access the isoquinoline backbone, which is subsequently hydrogenated and functionalized. This method is advantageous for introducing substituents at specific positions.
Synthetic Pathway:
-
Reissert Reaction :
-
Hydrogenation :
-
Carboxylic Acid Synthesis :
Industrial Scalability:
-
Batch Reactors : Large-scale runs (10–100 kg) use automated temperature control and continuous H₂ supply to maintain efficiency.
-
Cost Considerations : Pd/C catalyst recovery systems reduce expenses by 20–30%.
Direct Cyclization of Modified Phenylalanine Derivatives
A patent-derived method leverages phenylalanine esters as starting materials, enabling a streamlined synthesis with fewer intermediates.
Procedure:
-
Esterification of Phenylalanine :
-
Cyclization with Formaldehyde :
-
Saponification and Acidification :
Advantages:
-
Stereochemical Integrity : Retention of chirality from phenylalanine ensures enantiopure products.
-
One-Pot Potential : Combining cyclization and esterification steps reduces purification demands.
Comparative Analysis of Methods
| Parameter | Pictet-Spengler | Reissert-Hydrogenation | Phenylalanine Cyclization |
|---|---|---|---|
| Total Yield | 50–60% | 55–65% | 70–80% |
| Reaction Time | 18–24 hours | 20–30 hours | 12–15 hours |
| Enantiomeric Control | Moderate | Low | High |
| Scalability | Lab-scale | Pilot-scale | Industrial-scale |
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where halides or other leaving groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Neuroprotective Properties
1MeTIQ is recognized for its neuroprotective effects, particularly against dopaminergic neurotoxins. Studies have shown that it can protect neurons from various neurotoxic agents associated with Parkinson's disease, such as:
- MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) : A well-known neurotoxin that induces parkinsonism in animal models.
- Rotenone : Another neurotoxin that affects mitochondrial function.
In cultured rat mesencephalic neurons, 1MeTIQ demonstrated protective action against these toxins, with the (R)-enantiomer showing stronger effects compared to the (S)-enantiomer . This stereoselectivity suggests that the (R)-1MeTIQ may be more effective for therapeutic applications.
Potential in Substance Abuse Treatment
Recent studies suggest that 1MeTIQ may have antiaddictive properties. It has been shown to attenuate cocaine self-administration behaviors in animal models. This effect is attributed to its ability to modulate dopaminergic pathways involved in reward and addiction mechanisms .
Interaction with Other Pharmacological Agents
Research has also explored the synergistic effects of 1MeTIQ when combined with other antiepileptic drugs (AEDs). In mouse models of seizures induced by maximal electroshock (MES), 1MeTIQ exhibited supra-additive interactions with certain AEDs like clonazepam and gabapentin. This suggests potential for enhancing therapeutic efficacy in treating seizure disorders .
Several studies have documented the efficacy of 1MeTIQ in various experimental models:
- Neuroprotection Against MPTP : In a study involving rats treated with MPTP, administration of 1MeTIQ significantly reduced motor deficits and dopaminergic neuron loss .
- Addiction Studies : Research involving cocaine self-administration revealed that treatment with 1MeTIQ led to a marked decrease in drug-seeking behavior among rats .
These findings highlight the compound's potential as a therapeutic agent for neurodegenerative diseases and substance abuse disorders.
Mécanisme D'action
The compound exerts its effects primarily through interactions with dopamine receptors and inhibition of monoamine oxidase (MAO) enzymes. It also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress . These mechanisms contribute to its neuroprotective and antidepressant-like activities .
Comparaison Avec Des Composés Similaires
Substituent Variations at the 1- and 8-Positions
Key structural analogs differ in substituents at the 1- and 8-positions, which critically influence molecular properties. The table below summarizes these differences:
Functional Group Impact on Properties
- Carboxylic Acid at 8-Position : Present in the target compound and its 2-benzyl and 5-fluoro analogs, this group enhances aqueous solubility and enables hydrogen bonding, which is crucial for receptor interactions. In contrast, the 8-fluoro derivative lacks this polar group, favoring membrane permeability .
- Methyl vs.
- Fluorine Substitution : Fluorine at the 8-position (compound 32) introduces electronegativity and metabolic resistance, whereas fluorine at the 5-position (compound in ) may alter electronic distribution without affecting the carboxylic acid’s reactivity .
Activité Biologique
1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid (1MeTIQ) is a compound belonging to the tetrahydroisoquinoline family, characterized by its unique bicyclic structure that includes a nitrogen atom. This compound has garnered attention due to its potential neuroprotective and anti-addictive properties, making it a subject of various pharmacological studies.
- Molecular Formula : C₁₁H₁₅NO₃
- Molecular Weight : Approximately 191.23 g/mol
- Functional Groups : Carboxylic acid (-COOH) enhances biological activity.
1MeTIQ exhibits several mechanisms that contribute to its biological activity:
- Neuroprotection : It has been shown to protect against neurotoxicity induced by substances like MPTP and rotenone, which are known to cause dopaminergic neuron damage .
- Monoamine Oxidase Inhibition : 1MeTIQ inhibits both MAO-A and MAO-B enzymes, which play critical roles in neurotransmitter metabolism .
- Antioxidant Activity : The compound exhibits free radical scavenging properties, contributing to its neuroprotective effects .
Biological Activities
The following table summarizes the key biological activities associated with 1MeTIQ:
Case Studies
- Neuroprotection in Rodent Models : Studies have demonstrated that both enantiomers of 1MeTIQ exhibit neuroprotective effects against neurotoxins. In particular, the (R)-enantiomer has been shown to significantly increase dopamine levels and enhance dopamine metabolism, indicating its potential therapeutic role in treating Parkinson's disease .
- Diabetic Neuropathy : In a study involving diabetic neuropathic pain models, acute administration of 1MeTIQ was found to reverse mechanical allodynia induced by streptozotocin, suggesting its utility in managing diabetic neuropathy symptoms .
- Behavioral Studies on Addiction : Research on cocaine self-administration in rats revealed that 1MeTIQ could effectively reduce cravings and withdrawal symptoms, highlighting its potential as an anti-addictive agent .
Synthesis Methods
Various synthetic approaches have been developed for producing 1MeTIQ:
- Classical Organic Synthesis : Utilizing standard organic reactions involving the tetrahydroisoquinoline scaffold.
- Green Chemistry Approaches : Emphasizing environmentally friendly methods to enhance yield and reduce toxic by-products.
Q & A
Q. What are the optimized synthetic routes for 1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid, and how do reaction conditions influence yield?
The compound is synthesized via a multi-step process starting from phenylethylamine. Key steps include acetylation with acetyl chloride, cyclization using methanesulfonic acid, and reduction with sodium borohydride. Optimized conditions (e.g., methanesulfonic acid as a cyclization catalyst) achieve an 80.8% overall yield. Purity is verified via HPLC, and intermediates are characterized by NMR and mass spectrometry. Reaction temperature and solvent polarity critically affect cyclization efficiency .
Q. What analytical methods are recommended for structural characterization and purity assessment?
- Structural analysis : X-ray crystallography (for crystalline derivatives) and 2D NMR (e.g., - HSQC) resolve stereochemistry and confirm the tetrahydroisoquinoline scaffold.
- Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column.
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 206.1).
Reference standards should follow pharmacopeial guidelines for validation .
Q. How are in vitro biological screening models designed to evaluate its neuroprotective or anti-proliferative activity?
- Neuroprotection : Primary murine dopaminergic neuron cultures exposed to neurotoxins (e.g., MPP) assess viability via MTT assays.
- Anti-proliferative activity : Human cancer cell lines (e.g., HCT-116 for colorectal cancer) are treated with IC doses, followed by apoptosis assays (Annexin V/PI staining).
- Receptor binding : Radioligand displacement assays (e.g., -naloxone for opioid receptor affinity) quantify interactions .
Advanced Research Questions
Q. What structural modifications enhance its pharmacological profile, and how are structure-activity relationships (SAR) analyzed?
- Alkyl chain extension : Introducing C6-C17 alkyl groups at the 1-position improves lipophilicity and blood-brain barrier penetration.
- Carboxylic acid substitution : Esterification (e.g., ethyl ester derivatives) increases oral bioavailability.
- SAR analysis : Comparative molecular field analysis (CoMFA) and docking studies (using receptors like D dopamine or μ-opioid) identify critical pharmacophores. In vivo pharmacokinetics (e.g., AUC) validate modifications .
Q. How do researchers resolve contradictions in reported biological activity data across studies?
- Dose-response variability : Standardize assays using WHO-recommended cell lines and control compounds (e.g., MPTP for neurotoxicity models).
- Metabolic interference : Conduct hepatic microsome stability tests to rule out metabolite-driven effects.
- Species-specific responses : Cross-validate findings in multiple models (e.g., murine vs. primate Parkinson’s models) .
Q. What in vivo models are used to evaluate neuroprotective efficacy, and how are confounding variables controlled?
- Primate models : Marmosets treated with 6 mg/kg MPTP (a dopaminergic neurotoxin) exhibit Parkinsonian symptoms. Modafinil (100 mg/kg) co-administration preserves 41% striatal dopamine levels vs. 5% in controls.
- Controls : Sham-operated animals and vehicle-treated groups account for surgical or solvent effects.
- Behavioral metrics : Locomotor activity, hand-eye coordination, and startle response are quantified using automated scoring systems .
Q. How is the compound’s stability under physiological conditions assessed for drug development?
- pH stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24 hours; monitor degradation via LC-MS.
- Plasma stability : Human plasma incubation at 37°C for 4 hours, followed by protein precipitation and quantification of intact compound.
- Light/temperature sensitivity : Accelerated stability studies (40°C/75% RH for 6 months) under ICH guidelines .
Methodological Challenges and Solutions
Q. What strategies mitigate low yields in large-scale synthesis?
- Catalyst optimization : Replace methanesulfonic acid with immobilized Lewis acids (e.g., ZnCl-SiO) for recyclability.
- Flow chemistry : Continuous-flow reactors improve heat transfer and reduce side reactions during cyclization.
- Byproduct management : Use scavenger resins (e.g., QuadraPure™) to remove unreacted intermediates .
Q. How are computational models used to predict off-target interactions?
- Phylogenetic analysis : Compare binding affinity across homologous receptors (e.g., adrenergic vs. dopaminergic receptors).
- Machine learning : Train neural networks on ChEMBL data to predict CYP450 inhibition or hERG channel binding.
- In silico toxicity : Derek Nexus software flags potential mutagenic or hepatotoxic moieties .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
